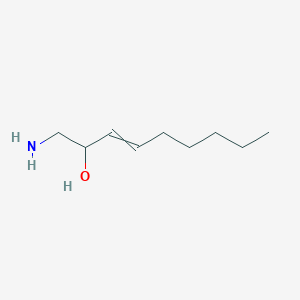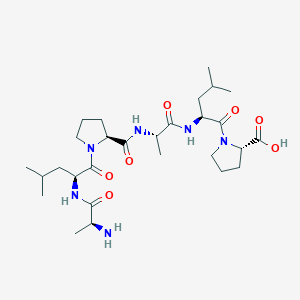
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol is an organic compound with a unique structure characterized by a cyclohexene ring substituted with three methyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,4-Trimethylcyclohex-3-en-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 2,2,4-trimethylcyclohex-3-en-1-one, which can be achieved using a palladium catalyst under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,2,4-Trimethylcyclohex-3-en-1-one.
Reduction: 2,2,4-Trimethylcyclohexanol.
Substitution: 2,2,4-Trimethylcyclohex-3-en-1-chloride.
Aplicaciones Científicas De Investigación
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (1S)-2,2,4-Trimethylcyclohex-3-en-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s hydrophobic cyclohexene ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
2,2,4-Trimethylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
2,2,4-Trimethylcyclohex-3-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the cyclohexene ring
Propiedades
Número CAS |
827612-12-4 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(1S)-2,2,4-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-5-8(10)9(2,3)6-7/h6,8,10H,4-5H2,1-3H3/t8-/m0/s1 |
Clave InChI |
OZIALYKARYFTKN-QMMMGPOBSA-N |
SMILES isomérico |
CC1=CC([C@H](CC1)O)(C)C |
SMILES canónico |
CC1=CC(C(CC1)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)


![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)


